2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid
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Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid is a compound that combines two distinct chemical entities. The first part, 2-[bis(2-hydroxyethyl)amino]ethanol, is a derivative of triethanolamine, commonly used in various industrial applications. The second part, 2-(4-chlorophenyl)sulfonylacetic acid, is a sulfonylacetic acid derivative, often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: For 2-(4-chlorophenyl)sulfonylacetic acid, the synthesis often involves the reaction of 4-chlorobenzenesulfonyl chloride with acetic acid under basic conditions . The reaction is typically carried out at room temperature with a suitable base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: The industrial production of 2-(4-chlorophenyl)sulfonylacetic acid involves the use of large-scale reactors where 4-chlorobenzenesulfonyl chloride is reacted with acetic acid in the presence of a base . The product is then purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[3][3]. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2-(4-chlorophenyl)sulfonylacetic acid primarily undergoes substitution reactions due to the presence of the sulfonyl group . Common reagents include nucleophiles such as amines and alcohols, which react with the sulfonyl group to form substituted products.
Major Products Formed: The major products formed from the reactions of 2-[bis(2-hydroxyethyl)amino]ethanol include various substituted amines and alcohols[3][3]. For 2-(4-chlorophenyl)sulfonylacetic acid, the major products include sulfonamide derivatives and esters .
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol is widely used in scientific research due to its role as a surfactant and emulsifier . It is used in the formulation of various pharmaceuticals and cosmetics. Additionally, it is used in the polymerization of nitrile rubber and as an oil emulsifier.
2-(4-chlorophenyl)sulfonylacetic acid is used in organic synthesis as a building block for the synthesis of various pharmaceuticals and agrochemicals . It is also used in the development of new materials and as a reagent in chemical research.
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant, reducing surface tension and allowing for the formation of stable emulsions . It interacts with various molecular targets, including proteins and lipids, to exert its effects.
2-(4-chlorophenyl)sulfonylacetic acid exerts its effects through its ability to undergo nucleophilic substitution reactions . It interacts with various molecular targets, including enzymes and receptors, to modulate their activity.
Comparison with Similar Compounds
Similar compounds to 2-[bis(2-hydroxyethyl)amino]ethanol include triethanolamine and diethanolamine . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.
Similar compounds to 2-(4-chlorophenyl)sulfonylacetic acid include other sulfonylacetic acid derivatives such as 2-(4-methylphenyl)sulfonylacetic acid and 2-(4-bromophenyl)sulfonylacetic acid . These compounds share similar chemical properties but differ in their specific reactivity and applications.
Properties
CAS No. |
87298-94-0 |
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Molecular Formula |
C14H22ClNO7S |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7ClO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChI Key |
JOFJRFDUTKHYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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